6-Bromo-3-methoxy-2-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde is an organic compound characterized by its complex molecular structure, which includes a bromine atom, a methoxy group, and a piperidinyl moiety. The compound's molecular formula is , and it is classified as a substituted benzaldehyde. Its unique structure positions it as a potential candidate for various scientific applications, particularly in medicinal chemistry and organic synthesis.
The synthesis of 6-Bromo-3-methoxy-2-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity. Common solvents used include dichloromethane or acetone, and reaction temperatures may vary from room temperature to reflux conditions depending on the specific steps involved.
The molecular structure of 6-Bromo-3-methoxy-2-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde features:
The structural formula can be represented as follows:
The compound's InChI Key is \text{InChI=1S/C15H18BrNO4/c1-20-12-5-4-11(17)10(9-19)8(12)3-2-6-18(7-5)15(16)14(13(9)21)22/h2-4,10,12H,6-8H2,1H3.
6-Bromo-3-methoxy-2-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde can participate in various chemical reactions:
The choice of reagents and reaction conditions significantly influences the product distribution and yield. For example, using strong bases can facilitate nucleophilic substitution reactions more effectively.
The mechanism of action for this compound largely depends on its interactions with biological targets. It may function through:
Quantitative structure–activity relationship (QSAR) studies may provide insights into how structural modifications influence biological activity.
The physical properties of 6-Bromo-3-methoxy-2-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde include:
Chemical properties include:
6-Bromo-3-methoxy-2-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde has several potential applications:
CAS No.: 64726-91-6
CAS No.: 17699-05-7
CAS No.: 36671-85-9
CAS No.: 56892-33-2
CAS No.: 123408-96-8
CAS No.: 72691-25-9